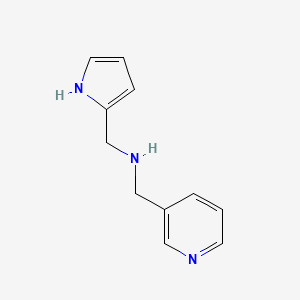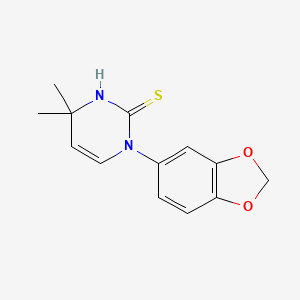
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a complex organic compound. The 1,3-Benzodioxol-5-yl component suggests the presence of a benzodioxole group, which is a type of aromatic ether . The 4,4-dimethyl-1,4-dihydropyrimidine-2-thiol part indicates a dihydropyrimidine group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step chemical processes. For instance, compounds structurally similar to N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide are synthesized via a Pd-catalyzed C-N cross-coupling .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties . These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .
Tubulin Inhibition
Given the indole nucleus’s significance as a privileged structural motif, researchers explored its utility as an anticancer agent. Microtubules, composed of tubulin proteins, are crucial targets for anticancer therapies. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While many known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, 3-N-heteroaryl indoles remain less explored. Further studies on this compound’s interaction with tubulin could shed light on its potential as a novel microtubule-targeting agent .
Selectivity Between Cancer Cells and Normal Cells
Data obtained from experiments revealed that the compound exhibited good selectivity between cancer cells and normal cells, with an IC50 greater than 30 μM. This selectivity is crucial for minimizing adverse effects on healthy tissues during cancer treatment .
Synthetic Chemistry
The synthesis of 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves a Pd-catalyzed C-N cross-coupling reaction. Starting from appropriate precursors, this synthetic route provides access to the compound for further investigations .
Medicinal Chemistry
As a potential drug candidate, the compound warrants further optimization. Structural modifications guided by structure–activity relationship (SAR) studies could lead to more potent analogs with improved pharmacological properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells, and their targets include proteins like tubulin .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect various downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have potential anticancer effects.
Safety and Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2)5-6-15(12(18)14-13)9-3-4-10-11(7-9)17-8-16-10/h3-7H,8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALECOIFBQRFDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



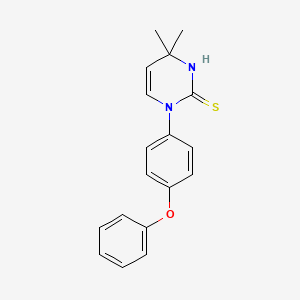
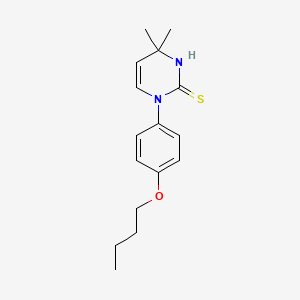


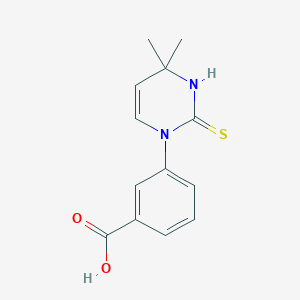
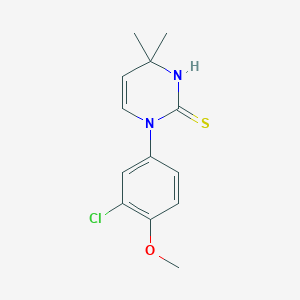

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)


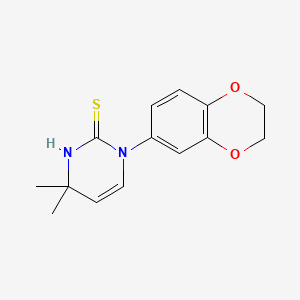
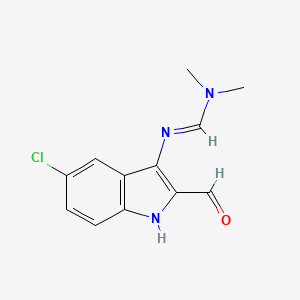
amine](/img/structure/B3084610.png)
